molecular formula C23H24N4O2 B14992874 5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B14992874
M. Wt: 388.5 g/mol
InChI Key: NRBAIYRWNGMKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolopyrimidine core, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and other peroxy acids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like TMSCN for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-(PYRIDIN-2-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to inhibit CDK2 and its use in the synthesis of complex molecules make it a valuable compound for scientific research.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1,3-dimethyl-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N4O2/c1-23(2,3)16-11-9-15(10-12-16)20-19-17(25(4)22(29)26(5)21(19)28)14-27(20)18-8-6-7-13-24-18/h6-14H,1-5H3

InChI Key

NRBAIYRWNGMKRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=CN2C4=CC=CC=N4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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